molecular formula C14H16BrN3O3 B2987930 N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-45-9

N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

カタログ番号: B2987930
CAS番号: 868680-45-9
分子量: 354.204
InChIキー: JFHSQJWFVAZWET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic small molecule of significant interest in pharmaceutical and antimicrobial research. Its core structure incorporates the 4-ethyl-2,3-dioxopiperazine unit, a moiety critically recognized for its role in enhancing the stability and efficacy of beta-lactam antibiotics against bacterial resistance . This specific dioxopiperazine subgroup is known to confer stability against a variety of beta-lactamase enzymes, which are commonly produced by drug-resistant bacteria . The mechanism of action for related pharmacologically active compounds containing this group often involves the potent inhibition of bacterial penicillin-binding proteins (PBPs), thereby disrupting the final stages of bacterial cell wall synthesis and leading to cell lysis . The presence of the 4-bromophenyl acetamide group further augments its research utility, as similar bromophenyl-substituted compounds are frequently investigated as key intermediates and scaffolds in medicinal chemistry for developing enzyme inhibitors, including for targets like alpha-glucosidase and alpha-amylase in metabolic disorder research . This combination of features makes N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide a valuable chemical entity for researchers exploring new antibacterial agents , investigating mechanisms of enzyme inhibition , and synthesizing novel heterocyclic compounds for various therapeutic areas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHSQJWFVAZWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18BrN3O3
  • Molecular Weight : 356.21 g/mol
  • CAS Number : Not specified in available literature.

The compound features a bromophenyl group attached to a dioxopiperazine moiety, which is significant for its biological interactions. The presence of the bromine atom may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can lead to:

  • Antitumor Activity : Research indicates that derivatives of dioxopiperazine compounds often exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens, which could be explored further for therapeutic applications in infectious diseases.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
CytotoxicityDose-dependent cytotoxic effects

Case Studies

  • Antitumor Studies :
    • A study conducted on various dioxopiperazine derivatives demonstrated that N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide showed significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
  • Antimicrobial Activity :
    • In vitro tests revealed that this compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the structure of N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide to enhance its biological activity. Modifications to the piperazine ring and substitution patterns on the bromophenyl group have been explored to improve efficacy and reduce toxicity.

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide. Preliminary studies indicate low acute toxicity in animal models, but further investigations are necessary to establish chronic toxicity and potential side effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thioacetamide Analogs with Triazinoindole Cores

Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and its brominated derivative (27) share the N-(4-bromophenyl)acetamide backbone but replace the dioxopiperazine group with a triazinoindole-thioether moiety. These analogs exhibit high purity (>95%) and are designed for protein-targeted hit identification. However, their bioactivity profiles remain unspecified, limiting direct pharmacological comparisons .

Compound Core Structure Purity Key Features
Target Compound 2,3-Dioxopiperazine N/A Oxygenated heterocycle, potential FPR modulation
Compound 26 Triazinoindole-thioether 95% Sulfur linkage, indole-based scaffold

Pyridazinone-Based FPR Modulators

Pyridazin-3(2H)-one derivatives like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, activating calcium mobilization and chemotaxis in neutrophils. In contrast, the target compound’s dioxopiperazine group may confer distinct receptor interaction dynamics due to its larger, more polar structure .

Compound Target Activity Structural Advantage
Target Compound FPR1/FPR2 (hypothetical) Unknown Rigid dioxopiperazine for stability
Pyridazinone Analog FPR2-specific Potent agonist (EC₅₀ ~10 nM) Methoxybenzyl group enhances affinity

Thiazole Derivatives with Varied Substituents

Compounds such as N-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e) and N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) feature thiazole rings substituted with aromatic groups. These exhibit moderate yields (15–21%) and were evaluated for FPR activity, though specific data are unavailable. The target compound’s dioxopiperazine may offer improved solubility over the nitro/methoxy-substituted thiazoles .

Compound Substituent Yield Melting Point (°C) Pharmacological Notes
Target Compound 4-Ethyl-dioxopiperazine N/A N/A Hypothesized enzyme inhibition
9e 4-Methoxyphenyl 15% 210–213 FPR1/FPR2 screening candidate
9h 4-Nitrophenyl 21% 162–164 High electrophilicity, potential toxicity

Enzyme Inhibitors with Benzothiazine Cores

N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i) is a dual α-glucosidase and α-amylase inhibitor (IC₅₀ values in µM range). Molecular docking studies reveal non-competitive binding to α-glucosidase, contrasting with the target compound’s unexplored enzyme interactions.

Crystallographic and Conformational Comparisons

Crystal structures of simpler analogs like N-(4-bromophenyl)acetamide show bond lengths (C1–C2: 1.501 Å, N1–C2: 1.347 Å) and dihedral angles between aromatic rings (66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide). The target compound’s dioxopiperazine likely introduces torsional strain, altering packing efficiency and hydrogen-bonding networks compared to planar thiazole or pyridazinone derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。